イソシルデナフィル

説明

Iso Sildenafil is a chemical compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is a derivative of Sildenafil, which is a well-known drug used for the treatment of erectile dysfunction. Iso Sildenafil has been found to have potential applications in scientific research, particularly in the field of cardiovascular diseases.

科学的研究の応用

勃起不全(ED)治療

イソシルデナフィルは、主にED治療における役割で知られています。 それは、海綿体の環状グアノシン一リン酸(cGMP)レベルの調節に不可欠な、ホスホジエステラーゼタイプ5(PDE5)の強力な選択的阻害剤として作用します . PDE5を阻害することにより、イソシルデナフィルは平滑筋の弛緩を促進し、陰茎への血流を増加させ、勃起を促進します .

肺動脈性肺高血圧症(PAH)

心臓病学の分野では、イソシルデナフィルはPAHの治療のために転用されています。 それは、肺の血管の拡張に役立ち、肺動脈の血圧を低下させます . このアプリケーションは、化合物の血管拡張効果を利用しており、この病状の患者に有意な軽減をもたらします .

がん研究

最近の研究では、がん治療におけるイソシルデナフィルの可能性を探っています。 その作用機序は、腫瘍の増殖と転移に関与するシグナル伝達経路を妨げる可能性があります。 がん治療におけるPDE5阻害剤の役割は、イソシルデナフィルがcGMPに対する調節効果を持つことから、注目すべき化合物です .

神経変性疾患

イソシルデナフィルは、アルツハイマー病などの神経変性疾患における治療の可能性について調査されています。 化合物のcGMPレベルを調節する能力は、神経保護と認知機能の向上に役割を果たす可能性があり、この分野におけるさらなる研究の対象となっています .

うつ病と精神障害

イソシルデナフィルの多面的可能性は、うつ病や他の精神障害の治療にまで及びます。 細胞シグナル伝達と血管拡張への影響は、気分の調節に貢献する可能性があり、いくつかの臨床試験の対象となっています .

疼痛管理

イソシルデナフィルは、疼痛管理に応用できる可能性があります。 その血管拡張効果は、侵害受容経路を調節し、疼痛緩和のための代替アプローチを提供する可能性があります。 この応用分野は、有望な予備的な結果を得て、現在も調査中です .

高血圧と狭心症

もともと高血圧と狭心症のために開発されたイソシルデナフィルは、これらの病状に対する第1相臨床試験では有効性が示されませんでした。 しかし、その血管拡張特性により、これらの心臓病に対する潜在的な用途についての研究が続けられています .

分析化学と製剤戦略

製薬業界では、イソシルデナフィルの複雑な薬物動態と薬力学が非常に重要です。 それは、治療効果の最適化と社会への影響の最大化のための革新的な製剤戦略と分析方法の研究を促しています

作用機序

Target of Action

Iso Sildenafil, also known as Isosildenafil, is a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in the penis and also found in the smooth muscle cells of vessel walls and the lung tissue .

Mode of Action

Iso Sildenafil works by blocking PDE5 , thereby preventing the breakdown of cGMP . This action leads to an increase in the levels of cGMP, which in turn results in smooth muscle relaxation and increased blood flow .

Biochemical Pathways

The primary biochemical pathway affected by Iso Sildenafil is the nitric oxide (NO)/cGMP pathway . In this pathway, nitric oxide is released in response to sexual stimulation, which then activates the enzyme guanylate cyclase. This enzyme increases levels of cGMP, leading to smooth muscle relaxation in the corpus cavernosum and allowing blood flow for an erection . By inhibiting PDE5, Iso Sildenafil prevents the breakdown of cGMP, thus enhancing and prolonging the vasodilatory effect of NO .

Pharmacokinetics

The pharmacokinetic behavior of Iso Sildenafil is complex and interdependent . It is administered orally and should be taken about an hour before sexual activity . After administration, the drug gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours . It can take about 24 hours for Iso Sildenafil to be completely removed from the body . Iso Sildenafil is a substrate of the cytochrome P3A4 (CYP3A4) enzyme, which predominantly mediates its hepatic elimination .

Result of Action

The primary result of Iso Sildenafil’s action is the facilitation of erectile function . By inhibiting PDE5 and thus enhancing the effect of cGMP, Iso Sildenafil helps increase blood flow to the penis and produces an erection during sexual stimulation . It also results in dilation of the blood vessels in the lungs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Iso Sildenafil. For instance, cigarette smoking has been found to increase the exposure of sildenafil, a related compound, to a statistically significant level . Furthermore, sildenafil and its metabolites have been found in the environment, leading to concerns about potential environmental health impacts .

将来の方向性

The future of Sildenafil looks promising, with ongoing research and innovations aimed at enhancing its effectiveness and minimizing side effects . Researchers are exploring targeted delivery systems that can direct Sildenafil specifically to the penile tissues, potentially reducing the required dosage and minimizing side effects . The future directions for Iso Sildenafil are not specified in the retrieved papers, but could potentially follow similar lines of research and development as Sildenafil.

生化学分析

Biochemical Properties

Iso Sildenafil is known to interact with various enzymes and proteins within the body . It acts as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5), a key enzyme involved in the regulation of blood flow in certain areas of the body . The interaction between Iso Sildenafil and PDE5 is critical to its function and therapeutic potential .

Cellular Effects

Iso Sildenafil has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, Iso Sildenafil has been reported to cause mild and transient visual symptoms in some patients, indicating its effects on retinal cells .

Molecular Mechanism

The mechanism of action of Iso Sildenafil involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Iso Sildenafil exerts its effects at the molecular level by blocking PDE5, an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), which regulates blood flow in certain areas of the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iso Sildenafil have been observed to change over time . Studies have shown that Iso Sildenafil remains stable under various conditions, and its long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Iso Sildenafil have been studied in animal models, revealing that its impact varies with different dosages . At certain thresholds, Iso Sildenafil has been observed to have beneficial effects, while at high doses, it may lead to toxic or adverse effects .

Metabolic Pathways

Iso Sildenafil is involved in several metabolic pathways, interacting with various enzymes and cofactors . It has been reported to share a common metabolic pathway with numerous drugs, indicating its potential for drug interactions .

Transport and Distribution

Iso Sildenafil is transported and distributed within cells and tissues in a manner that ensures its effective delivery to its sites of action . It interacts with various transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Iso Sildenafil is an important aspect of its function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications, which can influence its activity or function .

特性

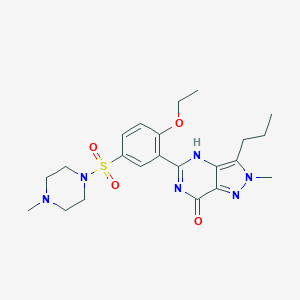

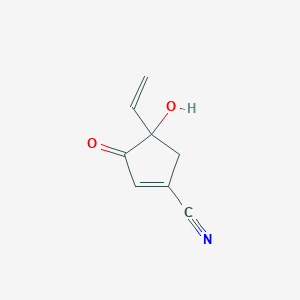

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJOHLAUWUPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476531 | |

| Record name | Iso Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

253178-46-0 | |

| Record name | Isosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253178460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iso Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4UFZ3330V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

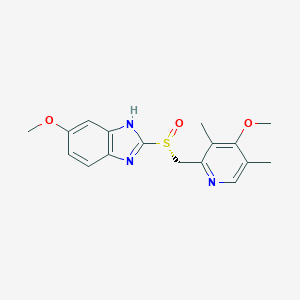

Q1: How do the structural differences between Sildenafil and Iso-Sildenafil translate to differences in their electrostatic potentials (ESPs) and potential biological implications?

A2: The distinct spatial arrangements and methylation patterns in Sildenafil and Iso-Sildenafil contribute to significant differences in their ESPs. Iso-Sildenafil, existing as a hydrogen-bonded dimer, exhibits a predominantly positive ESP surrounding the dimer. In contrast, Sildenafil, with its planar conformation, displays a different ESP distribution []. These variations in ESPs could influence their interactions with biological targets, potentially leading to differences in binding affinities, pharmacological activities, and overall efficacy.

A3: While Icariin has demonstrated potential cardioprotective effects in preclinical studies, particularly in an isoproterenol-induced postinfarction model in Wistar rats [], there is currently no published research investigating the potential synergistic effects of Icariin with either Sildenafil or Iso-Sildenafil. Further research is needed to explore any potential interactions and combined effects of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one](/img/structure/B128216.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)